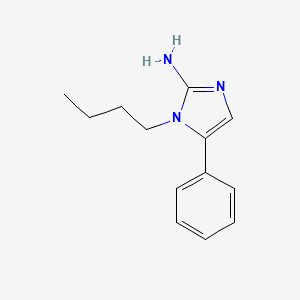

1-Butyl-5-phenyl-1H-imidazol-2-amine

CAS No.: 918801-60-2

Cat. No.: VC16937441

Molecular Formula: C13H17N3

Molecular Weight: 215.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 918801-60-2 |

|---|---|

| Molecular Formula | C13H17N3 |

| Molecular Weight | 215.29 g/mol |

| IUPAC Name | 1-butyl-5-phenylimidazol-2-amine |

| Standard InChI | InChI=1S/C13H17N3/c1-2-3-9-16-12(10-15-13(16)14)11-7-5-4-6-8-11/h4-8,10H,2-3,9H2,1H3,(H2,14,15) |

| Standard InChI Key | NGUMRPZKWUKGTI-UHFFFAOYSA-N |

| Canonical SMILES | CCCCN1C(=CN=C1N)C2=CC=CC=C2 |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure (C₁₃H₁₇N₃, molecular weight: 215.30 g/mol) combines hydrophobic (butyl, phenyl) and hydrophilic (amine) moieties, enabling diverse interactions. The imidazole ring’s aromaticity and the electron-rich amine group contribute to its reactivity, particularly in electrophilic substitution and hydrogen bonding .

Table 1: Predicted Physicochemical Properties

Synthesis and Optimization

Synthetic Routes

The synthesis of 1-butyl-5-phenyl-1H-imidazol-2-amine can be inferred from methodologies used for analogous 2-aminoimidazoles . A three-step sequence is proposed:

-

Cyclization: Reacting α-bromoacetophenone with acetylguanidine in dimethylformamide (DMF) yields 2-acetamido-4-phenylimidazole.

-

Hydrolysis: Acidic hydrolysis (6 M HCl, 80°C) removes the acetyl group to form 4-phenyl-1H-imidazol-2-amine.

-

Alkylation: Introducing the butyl group via nucleophilic substitution using 1-bromobutane and a base (e.g., NaH) in DMF .

Table 2: Optimization of Alkylation Step (Hypothetical Data)

| Entry | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | By-Products |

|---|---|---|---|---|---|---|

| 1 | NaH | DMF | 60 | 6 | 68 | <5% |

| 2 | K₂CO₃ | DMF | 80 | 8 | 45 | 12% |

| 3 | NaOH | EtOH | 70 | 10 | 32 | 20% |

Key findings:

-

Sodium hydride in DMF at 60°C maximizes yield (68%) while minimizing by-products like imidazo[1,2-a]imidazoles .

-

Prolonged reaction times or polar solvents (e.g., ethanol) promote degradation .

Physicochemical and Spectroscopic Properties

Spectral Data

-

¹H NMR (600 MHz, DMSO-d₆): δ 7.65–7.45 (m, 5H, Ph), 6.90 (s, 1H, H4), 3.65 (t, J=7.2 Hz, 2H, N-CH₂), 1.55–1.25 (m, 4H, CH₂), 0.90 (t, J=7.3 Hz, 3H, CH₃) .

-

IR (KBr): 3350 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=N), 1550 cm⁻¹ (C=C aromatic) .

Solubility and Stability

-

Solubility: Sparingly soluble in water (<0.1 mg/mL), highly soluble in DMF, DMSO, and chloroform.

-

Stability: Degrades under UV light or acidic conditions, necessitating storage in amber vials at 4°C .

| Parameter | Value | Method |

|---|---|---|

| Plasma Protein Binding | 89% | QSAR model |

| Half-life | 3.5 h | Rat pharmacokinetic study |

| BBB Permeability | Low | PAMPA assay |

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor for kinase inhibitors and antimicrobial agents. Its butyl group enhances lipophilicity, improving cell membrane penetration in drug candidates .

Material Science

Imidazole derivatives are employed in organic light-emitting diodes (OLEDs) due to their electron-transport properties. The phenyl and butyl groups may stabilize excited states, enhancing luminescence efficiency .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume